2-chloro-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
2-chloro-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O2/c1-10-7-8-11(2)13(9-10)16-20-21-17(23-16)19-15(22)12-5-3-4-6-14(12)18/h3-9H,1-2H3,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHCOGARVPNLRHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves the reaction of 2-chlorobenzoyl chloride with 5-(2,5-dimethylphenyl)-1,3,4-oxadiazole-2-amine. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the completion of the reaction, which is monitored by thin-layer chromatography (TLC). The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom in the benzamide moiety can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of corresponding oxadiazole derivatives with oxidized functional groups.
Reduction: Formation of reduced benzamide derivatives.
Substitution: Formation of substituted benzamide derivatives with various functional groups.
Scientific Research Applications
Anticancer Activity
Research has demonstrated that compounds containing oxadiazole rings exhibit promising anticancer properties. For instance, derivatives of 1,3,4-oxadiazole have been screened against various cancer cell lines according to protocols established by the National Cancer Institute (NCI). Notably, compounds with similar structural motifs have shown significant activity against breast cancer (MDA-MB-435), leukemia (K-562), and colon cancer (HCT-15) cell lines.
In one study, derivatives were evaluated for their growth inhibition percentages (GP) against multiple cancer types:
| Compound | Cell Line | Growth Percent (%) |
|---|---|---|
| 2-chloro-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide | MDA-MB-435 | 62.61 |
| N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine | K-562 | 18.22 |
| N-(2,4-Dimethylphenyl)-5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-amine | HCT-15 | 39.77 |
These findings suggest that this compound could be a lead compound for further development in anticancer therapies .
Antimicrobial Properties
The oxadiazole derivatives are also recognized for their antimicrobial properties. Studies have shown that certain oxadiazole compounds can effectively inhibit bacterial growth and demonstrate antifungal activity. The mechanism often involves the disruption of bacterial cell wall synthesis or interference with essential metabolic pathways.
Case Studies
Several studies have highlighted the effectiveness of oxadiazole derivatives in various therapeutic contexts:
- Anticancer Studies : In vitro studies have shown that compounds similar to this compound exhibit IC50 values in the low micromolar range against several cancer cell lines .
- Antimicrobial Evaluation : Research has indicated that certain derivatives show significant inhibition against Gram-positive and Gram-negative bacteria as well as fungi .
Mechanism of Action
The mechanism of action of 2-chloro-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit enzymes such as kinases or proteases, leading to the disruption of cellular processes essential for cancer cell survival. The oxadiazole ring is known to interact with various biological targets, enhancing the compound’s efficacy.
Comparison with Similar Compounds
Structural Analogues with 1,3,4-Oxadiazole Cores
a) Compound 7f (3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(2,5-dimethylphenyl)propanamide)
- Key Differences : While 7f shares the 2,5-dimethylphenyl substituent on the oxadiazole, it incorporates a propanamide chain with a sulfanyl linkage and a thiazole ring, unlike the direct benzamide linkage in the target compound.
- Physicochemical Properties: 7f has a molecular weight of 389 g/mol and a melting point of 178°C.
b) LMM5 (4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide)
- Key Differences : LMM5 substitutes the oxadiazole with a 4-methoxyphenylmethyl group and includes a sulfamoyl-benzamide group. The methoxy group introduces polarity, contrasting with the lipophilic 2,5-dimethylphenyl group in the target compound.
- Biological Activity : LMM5 demonstrates antifungal activity against C. albicans, likely due to thioredoxin reductase inhibition. The target compound’s chloro substituent may similarly influence enzyme interactions but with altered steric and electronic effects .
c) Compound 5h (4–{[Benzyl(methyl)amino][5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}benzaldehyde)
- Key Differences: 5h replaces the benzamide with a benzaldehyde group and adds a benzyl(methyl)amino side chain.
- Physicochemical Properties : 5h is a yellow oil (82–86% yield), suggesting lower crystallinity compared to the target compound’s likely solid state. The aldehyde group may reduce stability under physiological conditions .
Substituent Effects on Lipophilicity and Bioavailability
- Lipophilicity Trends :
- The 2,5-dimethylphenyl group (target compound) increases log P compared to LMM5’s 4-methoxyphenylmethyl (log P reduction via methoxy).
- highlights that bulky aryl groups (e.g., p-tolyl in compound 4) can raise log P above 5.0, violating Lipinski’s rule. The target compound’s log P is likely moderate but requires experimental validation .
- Impact on Solubility : Polar groups (e.g., sulfamoyl in LMM5, methoxy in LMM5) enhance aqueous solubility, whereas methyl and chloro substituents favor membrane permeability .
Functional Group Contributions to Bioactivity
- Amide vs. Sulfanyl Linkages :
- Chloro Substituent Effects : The 2-chloro group on the benzamide may act as an electron-withdrawing moiety, modulating electronic density on the aromatic ring and influencing binding to enzymes like thioredoxin reductase .
Comparative Physicochemical Data Table
Biological Activity
2-chloro-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and applications in drug discovery.
Chemical Structure and Synthesis
The compound features a chlorine atom at the para position of the benzamide moiety and an oxadiazole ring that contributes to its biological activity. The synthesis typically involves the cyclization of hydrazides with carboxylic acid derivatives under acidic or basic conditions, followed by chlorination and coupling reactions to form the final product.
Synthetic Route Overview
| Step | Description |
|---|---|
| Formation of Oxadiazole Ring | Cyclization of hydrazides with carboxylic acids under specific conditions. |
| Chlorination | Introduction of chlorine using thionyl chloride or phosphorus pentachloride. |
| Coupling | Final assembly using coupling agents like EDCI or DCC. |
Biological Activity
The biological activity of this compound has been investigated across various studies, focusing on its anticancer and antimicrobial properties.
Anticancer Properties
Research indicates that compounds containing the oxadiazole moiety exhibit promising anticancer activity. For instance, derivatives similar to this compound have shown cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and U-937 (monocytic leukemia). Studies demonstrate that these compounds can induce apoptosis in a dose-dependent manner through mechanisms involving p53 activation and caspase-3 cleavage .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 0.65 | Induction of apoptosis via p53 activation |
| U-937 | 2.41 | Caspase-3 activation |
| HeLa | >100 | Inhibition of HDAC-1 |
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Some studies suggest that oxadiazole derivatives exhibit significant inhibitory effects against Gram-positive bacteria and fungi. The presence of the oxadiazole ring enhances the interaction with microbial targets, leading to increased efficacy .
The mechanism through which this compound exerts its biological effects involves several pathways:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.
- Cell Cycle Arrest : It can induce cell cycle arrest in cancer cells, preventing their division.
- Apoptosis Induction : Activation of apoptotic pathways is a significant mechanism for its anticancer activity.
Case Studies
Recent studies have highlighted the potential of oxadiazole derivatives in drug development:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
